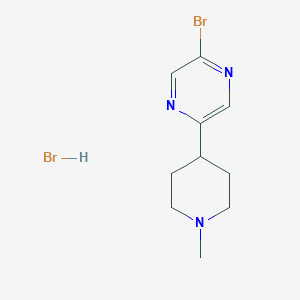
2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Halogen Bonding and Chirality Introduction
Research involving halogenated pyrazines, such as N,N′-Dibromohydantoins, showcases their use as halogen bond donors in crystalline adducts with para-substituted pyridines and pyrazines. This illustrates the potential of brominated pyrazine derivatives in facilitating halogen bonding, a crucial interaction for the design of supramolecular architectures and the introduction of chirality in halogen-bonded systems (Nicolas et al., 2016).
Photophysical Properties and Material Synthesis
The study of iridium tetrazolate complexes, involving derivatives such as 2-(1H-tetrazol-5-yl)pyrazine, highlights the impact of ancillary ligands on the color tuning of these complexes. This research underscores the role of pyrazine derivatives in modifying the electrochemical and photophysical properties of metal complexes, suggesting potential applications in the development of materials for organic light-emitting devices and biological labeling (Stagni et al., 2008).
Corrosion Inhibition
Pyrazine compounds, including derivatives such as 2-aminopyrazine and 2-amino-5-bromopyrazine, have been investigated for their corrosion inhibition performance on steel surfaces. Theoretical and experimental studies demonstrate their effectiveness as corrosion inhibitors, with adsorption properties that suggest potential applications in protecting metal surfaces from corrosion. This research indicates the utility of brominated pyrazine derivatives in developing new corrosion inhibitors (Obot & Gasem, 2014).
Anticancer Activity
Although the direct application of 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide in anticancer research is not specified, studies on pyrazole derivatives, synthesized from brominated precursors, indicate the potential for developing compounds with biological activities, including anticancer properties. This suggests that brominated pyrazine derivatives could serve as key intermediates in the synthesis of bioactive molecules (Metwally, Abdelrazek, & Eldaly, 2016).
Propiedades
IUPAC Name |
2-bromo-5-(1-methylpiperidin-4-yl)pyrazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.BrH/c1-14-4-2-8(3-5-14)9-6-13-10(11)7-12-9;/h6-8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICQIOOFYQTMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN=C(C=N2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



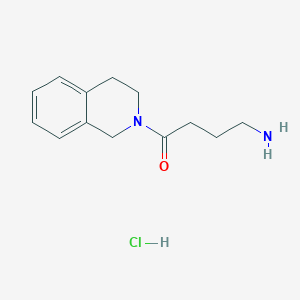
![tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B1527899.png)
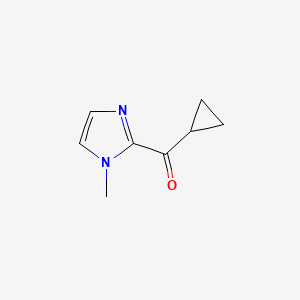
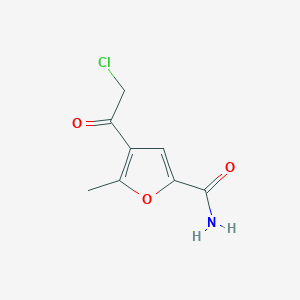

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1527906.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1527909.png)
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1527911.png)
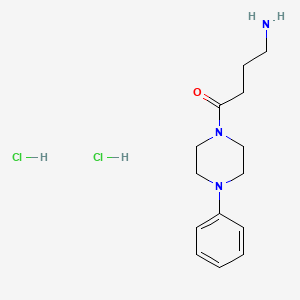

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1527915.png)
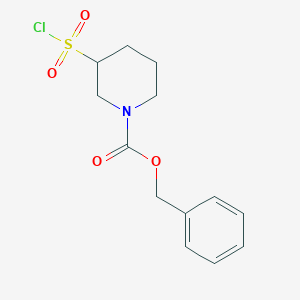
![tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate](/img/structure/B1527918.png)
